
4-Ethyltoluene
Overview
Description
4-Ethyltoluene, also known as 1-ethyl-4-methylbenzene, is an organic compound with the chemical formula CH₃C₆H₄C₂H₅. It is one of three isomers of ethyltoluene, the other two being 3-ethyltoluene and 2-ethyltoluene. All three isomers are colorless liquids and are primarily used in the production of specialty polystyrenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyltoluene is typically produced by the ethylation of toluene. The reaction involves the addition of ethylene to toluene in the presence of acid catalysts. The general reaction is as follows: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{C}_2\text{H}_5 ] Over typical acid catalysts, this process yields a mixture of the 2-, 3-, and 4- isomers. using a modified zeolite catalyst, the alkylation can be made shape-selective for the 4-isomer .
Industrial Production Methods: In industrial settings, this compound can also be produced from renewable sources such as lignin. A catalytic system involving rhodium trichloride, lithium iodide, and lithium tetrafluoroborate has been found efficient for converting lignin into this compound. The process involves the demethoxylation and depolymerization of lignin to form ethylbenzene, which is then methylated using methoxy from the lignin to produce this compound .
Chemical Reactions Analysis
Production of 4-Ethyltoluene
This compound is synthesized through the alkylation of toluene with ethylene, catalyzed by Lewis acids such as aluminum chloride . The reaction produces a mixture of isomers, but modified zeolite catalysts enable selective production of the 4-isomer .
Recent advances in renewable chemistry have demonstrated the conversion of lignin into this compound using a rhodium-based catalytic system (RhCl₃-LiI-LiBF₄) . This process involves demethoxylation and depolymerization of lignin to ethylbenzene, which is further methylated to form this compound.
Table 1: Yields from Lignin Conversion
Feedstock | Yield (%) |
---|---|
GVL-lignin | 9.5 |
Raw poplar | 5.2 |
Oxidation Reactions
This compound undergoes oxidation with strong oxidizing agents such as potassium permanganate or chromium trioxide to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid . These reactions are critical for functionalizing the aromatic ring.
Reaction Conditions:
Substitution Reactions
Electrophilic aromatic substitution dominates the reactivity of this compound, facilitated by directing effects of the ethyl and methyl groups. Key reactions include:
-
Nitration: Nitric acid in sulfuric acid forms 4-nitroethyltoluene .
-
Sulfonation: Sulfuric acid introduces sulfonic acid groups .
-
Halogenation: Chlorine or bromine substitutes benzene hydrogens under acidic conditions .
Table 2: Substitution Products
Reaction Type | Product | Catalyst/Reagent |
---|---|---|
Nitration | 4-Nitroethyltoluene | HNO₃/H₂SO₄ |
Sulfonation | 4-Sulfoethyltoluene | H₂SO₄ |
Chlorination | 4-Chloroethyltoluene | Cl₂/HCl |
Catalytic Hydrogenation
Hydrogenation with palladium-on-carbon (Pd/C) reduces the aromatic ring to 4-ethylcyclohexane, a precursor for specialty polymers .
Steam-Enhanced Remediation
In environmental applications, this compound is studied for its role in steam-enhanced remediation of dense non-aqueous phase liquids (DNAPLs).
Table 3: Toxicological Observations
Exposure Level (mg/m³) | Observed Effects |
---|---|
477 | No significant changes |
2337 | Bronchitis, increased mucoproteins |
Scientific Research Applications
Chemical Production and Synthesis
4-Ethyltoluene is synthesized through the ethylation of toluene, yielding a mixture of isomers, with this compound being the target product. This process typically employs acid catalysts, and advancements have led to the use of modified zeolite catalysts for selective production of the 4-isomer .
Production Process Overview:
- Reaction:
- Catalysts: Acid catalysts or modified zeolites for selectivity.
Industrial Applications
This compound serves multiple roles in industry:
- Additive in Fuels: It is primarily used as an additive in gasoline to enhance performance and octane rating .
- Solvent: Employed as a solvent in various industrial and agricultural products, facilitating processes that require dissolving organic compounds .
- Production of Specialty Polystyrenes: The compound is integral in producing specialty polystyrenes, which are essential in manufacturing various plastic products .
Environmental and Health Research
Research has been conducted to assess the health effects and environmental impact of this compound:
- Toxicological Studies: Investigations indicate that this compound can cause mild skin and eye irritation and respiratory effects when inhaled at high concentrations . A study demonstrated significant changes in lung function and cellular response in rats exposed to this compound over extended periods .
Key Toxicological Findings:
Exposure Level (mg/m³) | Observed Effects |
---|---|
477 | No significant changes |
2337 | Increased mucoprotein levels, bronchitis |
Renewable Production Methods
Recent research has focused on sustainable production methods for this compound from lignin, a renewable resource. A catalytic system using RhCl₃-LiI-LiBF₄ has been shown to effectively convert lignin into this compound, achieving yields up to 9.5% with GVL-lignin as the feedstock . This approach not only provides a renewable source but also reduces dependency on fossil fuels.
Case Study: Toxicity Assessment
A comprehensive study assessed the mutagenic potential of this compound as part of a broader evaluation of Farbasol products. The results indicated no significant genotoxic effects, suggesting a relatively safe profile when handled appropriately .
Case Study: Environmental Remediation
In environmental contexts, this compound has been studied for its role in steam-enhanced remediation technologies aimed at treating dense non-aqueous phase liquids (DNAPLs). The compound's behavior under various conditions provides insights into its persistence and degradation pathways in contaminated environments .
Mechanism of Action
The mechanism of action of 4-ethyltoluene involves its interaction with various molecular targets and pathways. For instance, its oxidation products, such as 4-ethylbenzaldehyde, can interact with cellular components, leading to potential toxic effects. The compound’s ability to undergo electrophilic aromatic substitution also suggests its reactivity with nucleophiles in biological systems .
Comparison with Similar Compounds
4-Ethyltoluene is compared with its isomers, 3-ethyltoluene and 2-ethyltoluene, as well as other alkylbenzenes like ethylbenzene and toluene:
3-Ethyltoluene and 2-Ethyltoluene: These isomers have similar chemical properties but differ in the position of the ethyl group on the benzene ring.
Ethylbenzene: Lacks the methyl group present in this compound, leading to different reactivity and applications.
This compound’s unique structure, with both ethyl and methyl groups, makes it particularly valuable in the production of specialty polystyrenes and other industrial applications.
Biological Activity
4-Ethyltoluene (4-ET) is an aromatic hydrocarbon that has garnered attention due to its biological activity and potential health impacts. This article synthesizes recent research findings, case studies, and data on the biological effects of 4-ET, particularly focusing on its toxicity, metabolic effects, and implications for human health.
This compound has the chemical formula and is classified as a derivative of toluene with an ethyl group attached to the para position. Its structure can be represented as follows:
Inhalation and Oral Exposure Studies
Research indicates that inhalation exposure to 4-ET can lead to various toxicological effects. A study reported that exposure at concentrations of 979 ppm resulted in significant alterations in liver and gonadal weights in male and female rats, suggesting hepatotoxicity and potential reproductive toxicity . Additionally, oral gavage studies at a dose of 300 mg/kg/day for 13 weeks revealed adverse effects such as testicular atrophy, changes in body weight, and alterations in hematological parameters .
Table 1: Summary of Toxicological Findings from Various Studies
Study Type | Exposure Route | Dose/Concentration | Observed Effects |
---|---|---|---|
Inhalation Study | Inhalation | 979 ppm | Increased liver weight, reduced gonad weight |
Oral Gavage Study | Oral | 300 mg/kg/day | Testicular atrophy, changes in body weight |
Skin/Irritation Study | Dermal | Not specified | Mild irritancy in skin and eyes |
Impact on Immune Cells
Inhalation exposure to 4-ET has been associated with changes in immune cell populations. Specifically, there were noted increases in macrophages, leukocytes, and lymphocytes in bronchoalveolar lavage fluid following exposure . This suggests a possible inflammatory response triggered by the compound.
Metabolic Effects
Studies utilizing liver cell models have shown that 4-ET affects cellular metabolism. The compound was found to increase inflammatory signaling pathways and modulate mitochondrial respiration, leading to enhanced cell metabolic signaling . These findings indicate that 4-ET may disrupt normal cellular functions and contribute to metabolic disorders.
Table 2: Metabolic Effects of this compound on Liver Cells
Effect | Observation |
---|---|
Cell Survival | Decreased survival rates in treated cells |
Inflammatory Signaling | Increased expression of inflammatory markers |
Mitochondrial Respiration | Altered oxygen consumption rates |
Developmental and Reproductive Toxicity
The developmental toxicity of 4-ET was highlighted in studies where repetitive oral administration led to significant changes in reproductive parameters. Notably, decreased spermatogenesis was observed alongside clinical chemistry alterations indicative of liver dysfunction . These findings raise concerns regarding the compound's implications for reproductive health.
Case Studies and Environmental Exposure
Environmental assessments have detected 4-ET in various contexts, including contaminated sites. For instance, a health consultation report indicated that indoor air levels were significantly below established health screening values, suggesting minimal immediate risk from ambient exposure . However, the potential for long-term health effects remains a concern due to its presence in environmental matrices such as fuel oils and automobile exhaust.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying 4-ethyltoluene in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary method, leveraging retention indices and fragmentation patterns. For example, this compound can be distinguished from its isomers (e.g., m-ethyltoluene) using specific column phases (e.g., Agilent DB-5) and temperature gradients . Calibration standards, such as 100 µg/mL solutions in methanol, are critical for quantification, with detection limits as low as 0.58 ppbV in soil vapor studies . Ensure method validation through replicate analyses and blank controls to minimize contamination risks .
Q. How can researchers synthesize and characterize this compound in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel compounds, provide full spectral data and elemental analysis; for known compounds, cross-reference retention times with GC/MS libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental concentrations of this compound across studies?
- Methodological Answer : Discrepancies (e.g., 2.1 ppbV vs. non-detects in soil vapor studies ) often stem from differences in sampling conditions (e.g., temperature, soil porosity) or analytical limits. Address this by:
- Conducting site-specific calibration using field blanks.
- Reporting limits of detection (LOD) and quantification (LOQ) with method details (e.g., GC/MS parameters).
- Applying statistical tools (e.g., ANOVA) to assess variability between replicates .
Q. What experimental strategies optimize the separation of this compound from co-eluting isomers in complex mixtures?
- Methodological Answer : Use multidimensional chromatography (e.g., heart-cutting GC-GC) or advanced column phases (e.g., ionic liquid-based columns) to enhance resolution. For instance, m- and p-ethyltoluene isomers exhibit distinct retention times on polar columns (e.g., DB-Wax) under programmed temperature conditions . Validate separation efficiency using synthetic mixtures and spectral deconvolution software.
Q. How can degradation pathways of this compound in environmental matrices be systematically investigated?
- Methodological Answer : Design microcosm experiments under controlled aerobic/anaerobic conditions, monitoring degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use isotopic labeling (e.g., ¹³C-4-ethyltoluene) to trace metabolic intermediates. Pair with metagenomic analysis to identify microbial consortia involved in degradation .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing low-concentration this compound data with high variability?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use error propagation models to account for uncertainties in sampling and instrumentation. For datasets near detection limits, employ censored data methods (e.g., Kaplan-Meier estimation) .
Q. How should researchers design experiments to study the volatility of this compound in subsurface environments?
- Methodological Answer : Simulate subsurface conditions using headspace analysis chambers. Measure vapor-phase concentrations via passive samplers (e.g., thermal desorption tubes) and correlate with temperature/humidity gradients. Include control experiments with inert matrices (e.g., sand) to isolate matrix effects .
Properties
IUPAC Name |
1-ethyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029194 | |
Record name | 4-Ethyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Benzene, 1-ethyl-4-methyl- | |
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Record name | 4-Ethyltoluene | |
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Vapor Pressure |
3.0 [mmHg] | |
Record name | 4-Ethyltoluene | |
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CAS No. |
622-96-8 | |
Record name | 1-Ethyl-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |
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Record name | 4-Ethyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622968 | |
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Record name | 4-Ethyltoluene | |
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Record name | Benzene, 1-ethyl-4-methyl- | |
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Record name | 4-Ethyltoluene | |
Source | EPA DSSTox | |
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Record name | 4-ethyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.784 | |
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Record name | P-ETHYLTOLUENE | |
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Retrosynthesis Analysis
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